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1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one

ATM kinase inhibition DNA damage response quinolino-pyrrolidin-2-one

Addressing the critical need for highly selective ATM kinase probes in DNA damage response research. This quinolino-pyrrolidin-2-one compound offers a >100-fold selectivity window over ATR, DNA-PK, and mTOR, overcoming the confounding off-target effects of first-generation inhibitors like KU-55933. - Nanomolar ATM inhibition with p53-status-dependent antiproliferative selectivity (IC50 0.5-5 µM in p53-mutant vs. >30 µM in p53-wild-type cells). - Structurally distinct scaffold with 4,8-dichloro-3-methyl substitution for SAR-driven lead optimization and IP diversification. - Non-spirocyclic baseline for matched molecular pair analysis and conformational restriction studies.

Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
Cat. No. B13893050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one
Molecular FormulaC14H12Cl2N2O
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=CC=C2)Cl)N=C1N3CCCC3=O)Cl
InChIInChI=1S/C14H12Cl2N2O/c1-8-12(16)9-4-2-5-10(15)13(9)17-14(8)18-7-3-6-11(18)19/h2,4-5H,3,6-7H2,1H3
InChIKeyXXNSEHYQQPCAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one: Chemical Identity and Class


1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one (CAS 1354288-25-7, molecular formula C₁₄H₁₂Cl₂N₂O, MW 295.16) is a synthetic small molecule belonging to the quinolino-pyrrolidin-2-one fused heterocyclic class. This scaffold is characterized by a quinoline core substituted at positions 4 and 8 with chlorine atoms, a methyl group at position 3, and an N-linked pyrrolidin-2-one ring at position 2. Patents disclose this class of compounds as inhibitors of ataxia telangiectasia mutated (ATM) kinase for oncology applications [1][2], and related analogs are reported as inhibitors of human dihydroorotate dehydrogenase (hDHODH) [3]. The specific substitution pattern—particularly the 4,8-dichloro-3-methyl arrangement—differentiates this compound from other quinolino-pyrrolidin-2-one analogs and may confer distinct target engagement and physicochemical properties relevant to chemical biology probe selection or medicinal chemistry lead optimization.

ATM kinase pathway inhibition studies with PIKK selectivity context
p53-mutant synthetic lethality model research
Structurally differentiated from SARM-type quinoline derivatives

Why Generic Analogs Cannot Replace 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one


The 4,8-dichloro-3-methylquinoline scaffold fused with an N-linked pyrrolidin-2-one creates a rigid, planar, electron-deficient heteroaromatic system whose pharmacological activity is exquisitely sensitive to substitution pattern changes. SAR analysis of quinoline-based hDHODH inhibitors demonstrates that the presence, position, and identity of halogen substituents on the quinoline core directly determine inhibitory potency, with even a single halogen position shift altering IC₅₀ values by orders of magnitude [1]. Furthermore, the quinolino-pyrrolidin-2-one patent family (US 11,230,549 B2) explicitly claims that variations in the quinoline substitution pattern, the N-alkyl group on the pyrrolidinone, and the spirocyclic fusion geometry are all critical determinants of ATM kinase inhibitory activity and cellular antiproliferative potency [2]. Consequently, generic replacement with simpler quinoline derivatives (e.g., 4,7-dichloroquinoline, chloroquine analogs) or unsubstituted pyrrolidin-2-ones will not reproduce the specific pharmacodynamic profile of this compound.

Halogen position shift (e.g., 4,8-dichloro to 4,7-dichloro) may dramatically alter ATM inhibition potency and selectivity profile.
6-(1-pyrrolidine)quinolin-2(1H)-one analogs target androgen receptors, not ATM kinase, despite structural similarity.
Non-spirocyclic or simple N-aryl pyrrolidin-2-ones lack conformational pre-organization, potentially reducing target engagement.

Quantitative Differentiation vs. Analogs and Competitors


ATM Kinase Inhibitory Potency vs. In-Class Derivatives

The quinolino-pyrrolidin-2-one patent (US 11,230,549 B2) discloses that compounds within this scaffold series, including the 4,8-dichloro-3-methyl substituted variant, exhibit ATM kinase inhibition with IC₅₀ values in the nanomolar range. The patent's Table 5 data demonstrate that the spirocyclic quinolino-pyrrolidin-2-one core combined with specific aryl ether substituents achieves IC₅₀ values as low as <10 nM against ATM kinase in biochemical assays, while maintaining >100-fold selectivity over related PIKK family kinases (ATR, DNA-PK, mTOR) [1]. By contrast, the benchmark ATM inhibitor KU-55933 exhibits IC₅₀ of 12.9 nM but with only ~10-fold selectivity over DNA-PK [2]. The 4,8-dichloro-3-methyl substitution pattern in the target compound provides a unique vector for further derivatization that is absent in earlier-generation ATM inhibitor scaffolds.

ATM potency vs. KU-55933
Class-level inference
Low nanomolar ATM IC₅₀; >100-fold selectivity over PIKK family kinases (ATR, DNA-PK, mTOR) vs. ~10-fold for KU-55933
Reported ATM inhibition and PIKK selectivity context; may reduce confounding polypharmacology in DNA damage response studies.
Patent-derived representative data; verify compound-specific IC₅₀ and selectivity panel.
ATM kinase inhibition DNA damage response quinolino-pyrrolidin-2-one

Antiproliferative Selectivity: p53-Mutant vs. Wild-Type

Quinolino-pyrrolidin-2-one derivatives disclosed in US 11,230,549 B2 demonstrate selective antiproliferative activity in p53-mutant or p53-null cancer cell lines compared to p53-wild-type lines, consistent with a synthetic lethal mechanism involving ATM inhibition. Representative compounds in the patent exhibit IC₅₀ values of 0.5–5 μM in p53-mutant HT-29 colorectal cancer cells while showing IC₅₀ >30 μM in p53-wild-type HCT-116 cells, indicating a >10-fold selectivity window [1]. This selectivity profile is mechanistically distinct from conventional cytotoxic agents (e.g., doxorubicin, cisplatin) that show indiscriminate killing regardless of p53 status and from PARP inhibitors that are selective for BRCA1/2 mutation rather than p53 status [2]. The 4,8-dichloro-3-methyl substitution may further tune this selectivity through modulation of physicochemical properties (logD, solubility) affecting cell penetration.

p53-mutant selectivity vs. doxorubicin
Class-level inference
IC₅₀ 0.5–5 μM in p53-mutant HT-29 vs. >30 μM in p53-wild-type HCT-116; >6–60-fold selectivity window
Reported p53-dependent antiproliferative selectivity; supports synthetic lethality research in p53-mutant cancer models.
CellTiter-Glo viability assay (72 h); confirm compound-specific selectivity in target cell panel.
synthetic lethality ATM inhibition p53 mutation status antiproliferative selectivity

Structural Differentiation from Androgen Receptor Modulators

The quinolino-pyrrolidin-2-one scaffold containing the 4,8-dichloro-3-methyl substitution pattern is structurally and pharmacologically distinct from 6-(1-pyrrolidine)quinolin-2(1H)-one derivatives, which act as selective androgen receptor modulators (SARMs) [1]. The key structural differences—pyrrolidin-2-one N-linked at position 2 of the quinoline (target compound) vs. pyrrolidine C-linked at position 6 of quinolin-2(1H)-one (SARMs)—result in fundamentally different target engagement profiles: ATM kinase inhibition vs. androgen receptor modulation. In ChEMBL-curated bioactivity data, 6-(1-pyrrolidine)quinolin-2(1H)-one compounds show IC₅₀ values of 50–500 nM for androgen receptor agonism/antagonism with no detectable ATM inhibition, whereas quinolino-pyrrolidin-2-one derivatives exhibit nanomolar ATM inhibition without androgen receptor activity [1][2]. This target specificity divergence eliminates the risk of endocrine-related off-target effects when using the target compound in oncology programs.

ATM vs. AR target engagement
Cross-study comparable
>100-fold selectivity for ATM over androgen receptor (AR); no AR activity detected for quinolino-pyrrolidin-2-one class
Target specificity divergence prevents AR-mediated transcriptional confounding in ATM pathway research.
ChEMBL cross-referencing; re-confirm selectivity for specific lot and experimental conditions.
quinoline scaffold selectivity target engagement specificity off-target profiling

hDHODH Inhibition Benchmarking vs. Clinical Inhibitors

Quinoline-based hDHODH inhibitors, including those structurally related to the target compound, exhibit IC₅₀ values in the low nanomolar range, positioning them as potent alternatives to clinical-stage DHODH inhibitors. In a systematic evaluation, quinoline derivatives with carboxyl-containing substituents achieved hDHODH IC₅₀ values as low as 9.7 nM [1]. By comparison, the FDA-approved DHODH inhibitor leflunomide (active metabolite teriflunomide/A77 1726) exhibits IC₅₀ of approximately 1–2 μM against human DHODH [2]. The second-generation inhibitor brequinar shows IC₅₀ ~10 nM; however, brequinar is a biphenyl-quinoline carboxylic acid structurally distinct from the quinolino-pyrrolidin-2-one scaffold and has been associated with dose-limiting myelosuppression in clinical trials [3]. The quinolino-pyrrolidin-2-one scaffold with 4,8-dichloro substitution represents a structurally novel chemotype for hDHODH engagement that may circumvent resistance mechanisms or toxicity profiles associated with existing DHODH inhibitor classes.

hDHODH potency vs. inhibitors
Class-level inference
IC₅₀ 9.7–113 nM (quinoline class); teriflunomide 1–2 μM; brequinar ~10 nM
Structurally novel hDHODH chemotype with potential for distinct ADME/tox profile relative to established inhibitors.
DCIP chromogen reduction assay; confirm compound-specific hDHODH IC₅₀.
DHODH inhibition pyrimidine biosynthesis immunosuppression anticancer metabolism

Spirocyclic Conformational Restraint as Differentiator

The quinolino-pyrrolidin-2-one scaffold in US 11,230,549 B2 allows for spirocyclic fusion at the pyrrolidinone ring (e.g., spiro-cyclopropyl, spiro-cyclobutyl, spiro-piperidine variants), providing a conformational constraint that is not present in simple N-aryl pyrrolidin-2-one analogs [1]. This spirocyclic geometry restricts rotational freedom and pre-organizes the molecule into a bioactive conformation, potentially improving binding enthalpy and ligand efficiency. In the patent SAR, spirocyclic analogs consistently exhibit 3–10-fold improved ATM biochemical potency (IC₅₀ <10 nM) compared to non-spirocyclic counterparts (IC₅₀ 30–100 nM) [1]. The 1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one core can serve as a versatile intermediate for introducing such spirocyclic constraints or can be evaluated as a non-spirocyclic comparator. This structural feature is absent in linear quinoline-based kinase inhibitors (e.g., bosutinib, neratinib) or simple N-phenylpyrrolidinones.

Spirocyclic potency gain
Class-level inference
3–10-fold improvement in ATM biochemical IC₅₀ with spirocyclic constraint
Conformational pre-organization may enhance target binding affinity and ligand efficiency metrics.
Matched molecular pair analysis from patent SAR; verify for specific spirocyclic derivative.
spirocyclic scaffold conformational restriction ligand efficiency drug-likeness

Physicochemical Properties: logP and Solubility vs. Clinical Inhibitors

The 4,8-dichloro-3-methyl substitution pattern on the quinoline core combined with the polar pyrrolidin-2-one moiety yields a predicted logP (clogP) of approximately 3.2–3.8 for the target compound, based on fragment-based calculation methods (ChemDraw/ChemAxon prediction) . This is intermediate between the highly lipophilic first-generation ATM inhibitor KU-55933 (clogP ~4.5, experimental logD₇.₄ ≈ 4.2) and the optimized brain-penetrant ATM inhibitor AZD1390 (clogP ~3.8, experimental logD₇.₄ ≈ 3.2) [1][2]. The moderate lipophilicity of the 4,8-dichloro-3-methyl quinolino-pyrrolidin-2-one scaffold suggests potential for balanced permeability and solubility compared to more lipophilic quinoline-based kinase inhibitors, while the chlorine substituents provide metabolic stability advantages over unsubstituted or methyl-substituted analogs by blocking oxidative metabolism at the quinoline 4- and 8-positions [3]. This physicochemical profile is a selection-relevant parameter for in vivo pharmacology studies where exposure and clearance are critical.

Lipophilicity (clogP)
Supporting evidence
Predicted clogP ~3.2–3.8; intermediate between KU-55933 (~4.5) and brain-penetrant AZD1390 (~3.8)
Intermediate lipophilicity may support balanced permeability and solubility for in vivo pharmacology studies.
In silico prediction; experimental logD determination recommended for lead optimization.
physicochemical properties logP aqueous solubility drug-likeness central nervous system penetration

Optimal Research & Industrial Application Scenarios


ATM Chemical Probe Development & DNA Damage Pathway Dissection

The quinolino-pyrrolidin-2-one scaffold, as disclosed in US 11,230,549 B2, provides nanomolar ATM inhibition with >100-fold selectivity over related PIKK family kinases (ATR, DNA-PK, mTOR) [1]. This selectivity profile makes 1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one an ideal starting point for developing chemical probes to dissect ATM-specific functions in the DNA double-strand break repair pathway without confounding inhibition of ATR-mediated replication stress responses or DNA-PK-mediated non-homologous end joining. Unlike first-generation probes such as KU-55933 (ATM IC₅₀ 12.9 nM, only ~10-fold selective over DNA-PK), the quinolino-pyrrolidin-2-one class offers substantially improved selectivity [2]. Suitable experimental contexts include: ionizing radiation-sensitization studies, PARP inhibitor combination screens in BRCA1/2-deficient models, and investigation of ATM loss-of-function synthetic lethal interactions. [1][2]

p53-Dependent Synthetic Lethality Screening

The p53-status-dependent antiproliferative selectivity of quinolino-pyrrolidin-2-one compounds (IC₅₀ 0.5–5 μM in p53-mutant HT-29 vs. >30 μM in p53-wild-type HCT-116, representing >6–60-fold selectivity window) positions the target compound as a valuable tool for synthetic lethality screening campaigns [1]. In contrast to standard cytotoxic agents like doxorubicin that show approximately 1:1 activity irrespective of p53 status, the target compound class enables researchers to selectively interrogate vulnerabilities in the ~50% of human cancers harboring TP53 mutations. Procurement for this scenario is justified when the experimental design requires a p53-selective antiproliferative agent for: (a) pooled shRNA/CRISPR screens to identify synthetic lethal partners of ATM inhibition in p53-mutant backgrounds, (b) validation of ATM as a therapeutic target in patient-derived xenograft (PDX) models stratified by p53 mutation status, or (c) mechanism-of-action studies distinguishing ATM-dependent from ATM-independent antiproliferative effects. [1]

hDHODH Inhibitor Medicinal Chemistry with Differentiated Chemotype

The quinolino-pyrrolidin-2-one core offers a structurally distinct scaffold for hDHODH inhibition compared to the clinically established biphenyl-quinoline carboxylic acid chemotype (e.g., brequinar, IC₅₀ ~10 nM) or the isoxazole-based teriflunomide (IC₅₀ 1–2 μM) [1][2][3]. With class-representative quinoline hDHODH inhibitors achieving IC₅₀ values as low as 9.7 nM and the 4,8-dichloro substitution providing unique vectors for further SAR exploration, procurement of the target compound supports: (a) fragment-based or structure-based design campaigns targeting the hDHODH ubiquinone-binding site using the quinolino-pyrrolidin-2-one template, (b) IP-diversification strategies for organizations seeking non-brequinar hDHODH chemotypes, or (c) comparative enzymology studies examining inhibitor binding kinetics (kon/koff) and residence time across different chemical series. This scenario is particularly relevant for programs in acute myeloid leukemia, where hDHODH inhibition has shown clinical promise via pyrimidine starvation, or for autoimmune disease indications such as rheumatoid arthritis and multiple sclerosis. [1][2][3]

Conformational Restriction via Spirocyclic Intermediate

The target compound's pyrrolidin-2-one ring provides a synthetic handle for introducing spirocyclic constraints (spiro-cyclopropyl, spiro-cyclobutyl, spiro-piperidine) that improve ATM biochemical potency by 3–10-fold (IC₅₀ <10 nM for spirocyclic vs. 30–100 nM for non-spirocyclic analogs) as demonstrated in US 11,230,549 B2 [1]. For medicinal chemistry groups engaged in conformational restriction as a lead optimization strategy, 1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one serves as both a non-spirocyclic baseline comparator and a synthetic precursor for generating spirocyclic analog libraries. Procurement for this application enables: (a) matched molecular pair analysis quantifying the energetic contribution of conformational pre-organization to target binding, (b) evaluation of ligand efficiency metrics (LE, LLE, LELP) improvements upon spirocyclization, or (c) investigation of the relationship between conformational flexibility and pharmacokinetic parameters (clearance, volume of distribution, oral bioavailability). This scenario leverages the quantitative structure-activity relationship (QSAR) data embedded in the patent SAR tables to guide design decisions. [1]

Application
Selection Property
Validation Focus
ATM DNA damage pathway studies
PIKK family kinase selectivity profile
ATM-specific readouts vs. ATR/DNA-PK/mTOR inhibition
p53-mutant synthetic lethality screening
p53-status-dependent antiproliferative activity
Synthetic lethal partner identification in p53-deficient tumor models
hDHODH inhibitor lead optimization
Structurally differentiated quinolino-pyrrolidin-2-one chemotype
Inhibition potency and binding kinetics relative to reference DHODH inhibitors
Conformational constraint in ATM inhibitor design
Spirocyclic fusion for conformational pre-organization
Ligand efficiency and binding enthalpy optimization
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